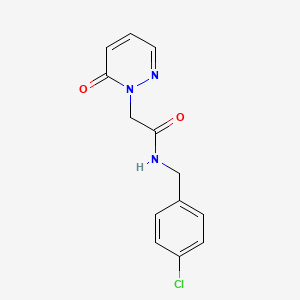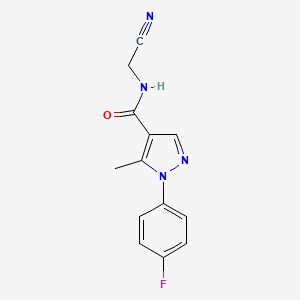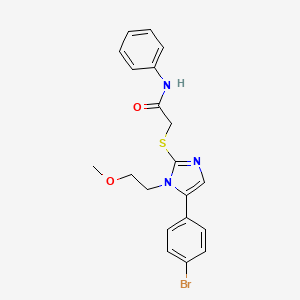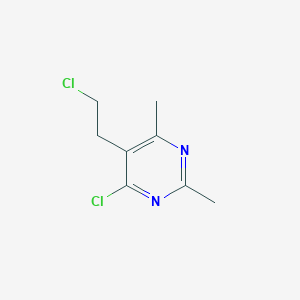
2-((1-(Tiofen-2-ilsulfonil)piperidin-3-il)oxi)pirazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a pyrazine ring substituted with a thiophen-2-ylsulfonyl group and a piperidin-3-yloxy group, making it a unique and versatile molecule for various applications.
Aplicaciones Científicas De Investigación
2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can be therapeutic .
Result of Action
Piperidine derivatives have been found to have various effects at the molecular and cellular level, contributing to their therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with thiophene-2-sulfonyl chloride to form the thiophen-2-ylsulfonyl piperidine intermediate. This intermediate is subsequently reacted with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized under specific conditions.
Reduction: The pyrazine ring can be reduced to form different derivatives.
Substitution: The piperidin-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfone derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine include other piperidine and pyrazine derivatives, such as:
- Piperidine derivatives with different substituents on the piperidine ring.
- Pyrazine derivatives with various functional groups attached to the pyrazine ring .
Uniqueness
What sets 2-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine apart is its combination of a thiophen-2-ylsulfonyl group and a piperidin-3-yloxy group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-21(18,13-4-2-8-20-13)16-7-1-3-11(10-16)19-12-9-14-5-6-15-12/h2,4-6,8-9,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBHGKOZUCWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2521972.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)



![6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2521982.png)



